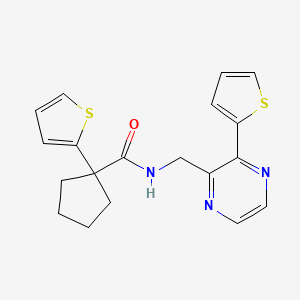
5-Bromo-2-(3-(difluoromethyl)azetidin-1-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-Bromo-2-(3-(difluoromethyl)azetidin-1-yl)pyrimidine” is a chemical compound with a pyrimidine ring structure. Pyrimidines are one of the most important biological families of nitrogen-containing molecules .
Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrimidine ring, which is a heterocyclic aromatic compound that occurs widely in nature . The InChI code for this compound is1S/C9H8BrF3N2/c10-7-1-2-8 (14-3-7)15-4-6 (5-15)9 (11,12)13/h1-3,6H,4-5H2 . Pyrimidine is a colorless compound, a crystalline solid with a melting point of 22°C, and dissolves in water to give a neutral solution .
Wissenschaftliche Forschungsanwendungen
Efficient Synthesis Techniques
One area of research has focused on the efficient synthesis of complex biheterocyclic compounds utilizing precursors similar to 5-Bromo-2-(3-(difluoromethyl)azetidin-1-yl)pyrimidine. For example, a study by Aquino et al. (2017) demonstrated the use of 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one as a precursor in the stepwise synthesis of a new series of (1,2,3-triazol-1-yl)methylpyrimidine biheterocycles, indicating the potential for creating diverse biologically active compounds (Aquino et al., 2017).
Novel Compound Synthesis for Biological Activities
Research into the synthesis of novel compounds with potential biological activities also utilizes derivatives of 5-bromo-2-pyrimidines. Nikpour et al. (2012) reported on the preparation of new 5-bromo-2,4-dichloro-6-alkylpyrimidines for the development of azo compounds based on pyrimido[4,5-e][1,3,4]thiadiazine, showcasing applications in creating new materials with specific biological properties (Nikpour et al., 2012).
Antimicrobial and Antitubercular Activity
Another significant area of research involves the synthesis of pyrimidine-azetidinone analogues and their evaluation for antimicrobial and antitubercular activities. Chandrashekaraiah et al. (2014) synthesized a series of such analogues demonstrating the potential for designing antibacterial and antituberculosis compounds based on modifications to the pyrimidine core (Chandrashekaraiah et al., 2014).
Antifungal Activities
The exploration of antifungal activities is another research dimension, where Wu et al. (2021) synthesized novel pyrimidine derivatives containing an amide moiety showing high antifungal activity against certain strains, indicating the chemical's utility in developing antifungal agents (Wu et al., 2021).
Safety and Hazards
Zukünftige Richtungen
The future directions for “5-Bromo-2-(3-(difluoromethyl)azetidin-1-yl)pyrimidine” could involve further exploration of its potential biological activities and applications in medicinal chemistry. Given the broad range of biological properties of pyrimidine derivatives, this compound could potentially be developed for various therapeutic applications .
Eigenschaften
IUPAC Name |
5-bromo-2-[3-(difluoromethyl)azetidin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF2N3/c9-6-1-12-8(13-2-6)14-3-5(4-14)7(10)11/h1-2,5,7H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEIRVWFYMYHGSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=C(C=N2)Br)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methoxy-N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2795924.png)
![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2795926.png)
![2-chloro-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide](/img/structure/B2795927.png)
![N-(2,3-dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2795928.png)







![(E)-3-(2-(4-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-cyanoacrylamide](/img/structure/B2795944.png)
![N-benzyl-N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2795945.png)
